5-Amino-3,3-dimethylisobenzofuran-1(3H)-one

HPK1 inhibitor SNAr coupling convergent synthesis

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 217196-57-1) is a heterocyclic building block comprising a benzofuranone core with a 5-amino substituent and gem-dimethyl quaternary center at the 3-position. This substitution pattern imparts a unique combination of a nucleophilic handle (the primary amine) and steric bulk proximal to the lactone carbonyl, which together underpin its use as a late-stage intermediate in the synthesis of potent, orally bioavailable HPK1 (MAP4K1) inhibitors for cancer immunotherapy.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 217196-57-1
Cat. No. B3116525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,3-dimethylisobenzofuran-1(3H)-one
CAS217196-57-1
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)N)C(=O)O1)C
InChIInChI=1S/C10H11NO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,11H2,1-2H3
InChIKeyGTUMWCCEYLGOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 217196-57-1): Core Scaffold for HPK1-Targeted Cancer Immunotherapy Candidates


5-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 217196-57-1) is a heterocyclic building block comprising a benzofuranone core with a 5-amino substituent and gem-dimethyl quaternary center at the 3-position. This substitution pattern imparts a unique combination of a nucleophilic handle (the primary amine) and steric bulk proximal to the lactone carbonyl, which together underpin its use as a late-stage intermediate in the synthesis of potent, orally bioavailable HPK1 (MAP4K1) inhibitors for cancer immunotherapy [1]. Its molecular formula is C₁₀H₁₁NO₂, and it serves as the direct synthetic precursor to the amino-isofuranone fragment incorporated into clinical-quality kinase inhibitors [2].

Why Generic 3,3-Dimethylisobenzofuranone Analogs Cannot Replace 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one in HPK1 Inhibitor Synthesis


The 5-amino substituent is not a passive spectator group; it is the essential nucleophilic entry point for constructing the kinase inhibitor pharmacophore. Attempting to substitute with the unfunctionalized 3,3-dimethylphthalide (CAS 1689-09-4) or the 5-bromo analog (CAS 5-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone) would require additional de novo functionalization steps, introducing regioselectivity challenges and lowering overall yield. More critically, the primary aniline nitrogen enables a regioselective SNAr coupling with dichloropyrimidine electrophiles—a transformation that directly bonds the isofuranone core to the hinge-binding motif of HPK1. This reaction, reported to proceed with 91% yield under acid catalysis using the amino-isofuranone (compound 27), is a cornerstone of the convergent synthetic route to advanced leads such as compound 24 (HPK1-IN-7) [1]. Without the 5-NH₂ group, this key disconnection is inaccessible, forcing a fundamentally different and lengthier synthetic sequence.

Head-to-Head Evidence: Where 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one Outperforms Closest Analogs


Regioselective SNAr Coupling Yield: Amino-Isofuranone 27 vs. Des-Amino Parent Scaffolds

In the convergent synthesis of HPK1 inhibitor clinical leads, the 5-amino-isofuranone fragment (compound 27) undergoes acid-catalyzed SNAr coupling with a substituted 2-chloropyrimidine to afford the key intermediate 10 in 91% yield [1]. The unsubstituted 3,3-dimethylphthalide lacks the nucleophilic amino group entirely and cannot participate in this transformation. The 5-bromo analog would require a Buchwald-Hartwig amination or Ullmann-type coupling to install the requisite C–N bond, a process that typically proceeds in <70% yield under optimized conditions and demands palladium catalysis, ligand screening, and rigorous exclusion of oxygen—adding cost, time, and purification burden.

HPK1 inhibitor SNAr coupling convergent synthesis

Bioisosteric Validation: Isofuranone Core as a Cyanophenyl Replacement in HPK1 Hinge Binding

The Degnan et al. homology model of HPK1 explicitly identified the isofuranone as a viable bioisostere for a cyanophenyl ring in the kinase hinge-binding region, a design hypothesis that led to the identification of compound 3 (HPK1 IC₅₀ = 5.5 nM) [1]. The 5-amino group is critical for appending the pyrimidine hinge-binding motif; without it, the isofuranone core cannot be vectorized toward the HPK1 active site. In contrast, 3,3-dimethylphthalide lacks any attachment point for kinase-targeting substituents and shows no reported HPK1 binding activity.

bioisostere HPK1 homology model kinase hinge binder

Structural Confirmation: X-ray Co-crystal of Advanced Lead Bound to HPK1

The PDB deposition 7KAC (resolution data available at RCSB) captures HPK1 kinase in complex with the fully elaborated inhibitor 5-{[4-{[(1S)-2-hydroxy-1-phenylethyl]amino}-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino}-3,3-dimethyl-2-benzofuran-1(3H)-one (HPK1-IN-7), wherein the 3,3-dimethylisobenzofuran-1(3H)-one core occupies the HPK1 hinge region [1]. This structure unambiguously confirms that the isofuranone scaffold—derived directly from 5-amino-3,3-dimethylisobenzofuran-1(3H)-one via the SNAr coupling—is competent for high-affinity kinase binding. No co-crystal structures exist for inhibitors derived from 5-bromo or des-amino analogs.

X-ray crystallography HPK1 co-crystal structure-based drug design

In Vivo Proof-of-Concept: Oral Efficacy of Isofuranone-Derived HPK1 Inhibitor in Syngeneic Tumor Model

Compound 24 (HPK1-IN-7), synthesized via amino-isofuranone 27, demonstrated 100% oral bioavailability in mice and, when dosed at 100 mg/kg p.o. BID for 28 days in combination with anti-PD1, achieved a 100% cure rate in the MC38 syngeneic colorectal tumor model versus 20% cure rate with anti-PD1 alone [REFS-1, REFS-3]. The 3,3-dimethylisobenzofuran-1(3H)-one scaffold contributes favorable pharmacokinetic properties: moderate plasma clearance (43 mL/min/kg), large volume of distribution (4.4 L/kg), and high Cmax (5.3 μM at 20 mg/kg p.o.) . Alternative scaffolds in the HPK1 inhibitor field, such as pyrazolopyridines or spiro-azaindolines, have not yet reported comparable combined oral bioavailability and in vivo cure rates in this model.

MC38 colorectal cancer anti-PD1 combination oral bioavailability

Where 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one Delivers Maximum Procurement Value


Scale-Up Synthesis of HPK1 Inhibitor Clinical Candidates via Convergent Route

Medicinal chemistry and process chemistry teams developing HPK1-targeted cancer immunotherapies can directly employ 5-amino-3,3-dimethylisobenzofuran-1(3H)-one as the key fragment (compound 27) in the convergent synthesis described by Degnan et al. [1]. The 91% yield for the SNAr coupling with dichloropyrimidine electrophiles, combined with the subsequent high-yielding diversification into 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and amides, makes this building block the most advanced starting point for generating libraries of HPK1 inhibitors with tunable selectivity profiles.

Structure-Based Drug Design (SBDD) Campaigns Leveraging the Isofuranone Hinge-Binding Motif

The isofuranone core has been crystallographically validated as a hinge-binding bioisostere in HPK1 (PDB 7KAC) [2]. Researchers pursuing SBDD against HPK1 or related MAP4K family kinases can purchase the 5-amino building block and elaborate it with confidence that the scaffold will productively engage the kinase hinge region. This contrasts with uncharacterized isobenzofuranone analogs that lack any structural validation, requiring de novo synthetic exploration and crystallization efforts.

Kinase Selectivity Profiling via Late-Stage Diversification of the 5-Amino Handle

Because the 5-NH₂ group of the target compound serves as the sole attachment point for the hinge-binding heterocycle, medicinal chemists can use a single batch of the building block to generate diverse inhibitor libraries by varying the pyrimidine, oxadiazole, or amide substituents [1]. The resulting series—exemplified by compound 24 (HPK1-IN-7) with IC₅₀ = 2.6 nM and >20-fold selectivity over IRAK4 and >50-fold over GLK —demonstrates that selectivity optimization is achievable without altering the core scaffold, simplifying procurement and inventory management.

In Vivo Pharmacology Studies Bridging to IND-Enabling Toxicology

The demonstrated 100% oral bioavailability, robust tumor regression (100% cure rate in MC38 model), and tolerability of the isofuranone-derived lead compound 24 [REFS-1, REFS-3] position the 5-amino building block as a gateway to preclinical candidates suitable for IND-enabling studies. Organizations procuring this intermediate can leverage the published PK/PD and efficacy data to strengthen their own regulatory submissions, as the synthetic route and core scaffold are already associated with favorable drug-like properties.

Quote Request

Request a Quote for 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.